(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane
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Overview
Description
“(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane” is an organic compound that is used as a reagent in the synthesis of a fluorinated benzothiadiazole as a structural unit for a polymer solar cell . It is conventionally employed in the manufacture of photovoltaic devices due to its ability to enhance solar cell efficiency .
Synthesis Analysis
The compound can be synthesized by Stille polymerization . It is used in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .Molecular Structure Analysis
The molecular formula of “(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane” is C15H28SSn, and it has a molecular weight of 359.16 .Chemical Reactions Analysis
This compound plays a crucial role in the sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers .Physical And Chemical Properties Analysis
Unfortunately, there is no available data on the physical and chemical properties such as appearance, melting point, and solubility of "(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane" .Scientific Research Applications
Photocatalytic Hydrogen Evolution
This compound is used in the synthesis of a fluorinated benzothiadiazole as a structural unit for a polymer solar cell . It has been used in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers . These copolymers have shown potential for highly efficient photocatalytic hydrogen evolution . The resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities under visible-light illumination .
Solar Cell Efficiency Enhancement
(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane is used in the manufacture of photovoltaic devices due to its ability to enhance solar cell efficiency . It constitutes a critical component within the active layer of the cell .
Perovskite Solar Cells
A new p-type π-conjugated ladder-like polymer, poly (3,3′- ( ( (2- (4,8-bis (5- (2-ethylhexyl)thiophen-2-yl)-6-methylbenzol [1,2-b:4,5-b′]dithiophen-2-yl)-5-methyl-1,4-phenylene)bis (oxy))bis (hexane-6,1-diyl))bis (1,1,1,3,5,5,5-heptamethyltrisiloxane)) (P-Si), has been designed for SnO2-based perovskite solar cells . This polymer system decorated with hydrophobic alkyl chains and siloxane chains improves the surface morphology and crystallinity of the perovskite films, leading to reduced defect states and enhanced device stability .
Mechanism of Action
Target of Action
It is used as a reagent in the synthesis of a fluorinated benzothiadiazole as a structural unit for a polymer solar cell .
Mode of Action
It is likely involved in the formation of the fluorinated benzothiadiazole structure, contributing to the overall efficiency of the polymer solar cell .
Biochemical Pathways
It is known that the sulfone group can act as an electron-output site owing to its strong electron-withdrawing ability .
Result of Action
The result of the action of (4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane is the formation of a fluorinated benzothiadiazole structure, which is a key component in the construction of a polymer solar cell . The resulting polymer displayed high photocatalytic activities .
Future Directions
The compound has shown potential in the field of photovoltaic devices due to its ability to enhance solar cell efficiency . It is also used in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers, which have shown high photocatalytic activities . This suggests that “(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane” could play a significant role in the development of efficient photocatalytic systems in the future.
properties
IUPAC Name |
[4-(2-ethylhexyl)thiophen-2-yl]-trimethylstannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19S.3CH3.Sn/c1-3-5-6-11(4-2)9-12-7-8-13-10-12;;;;/h7,10-11H,3-6,9H2,1-2H3;3*1H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNMJDIFCMAULV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CSC(=C1)[Sn](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28SSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane |
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